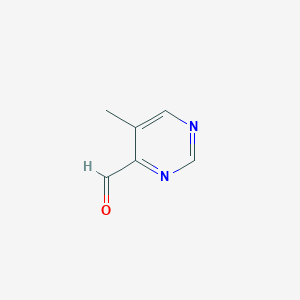

5-Methylpyrimidine-4-carbaldehyde

Description

Properties

IUPAC Name |

5-methylpyrimidine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-2-7-4-8-6(5)3-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJYVWPNGISHBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933746-02-2 | |

| Record name | 5-methylpyrimidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Methylpyrimidine 4 Carbaldehyde and Analogues

Chemoselective Oxidation Strategies for Pyrimidine-4-carbaldehyde (B152824) Formation

The direct oxidation of a methyl group to a formyl group on the pyrimidine (B1678525) ring presents a challenge due to the electron-deficient nature of the heterocycle and the potential for N-oxidation. osti.gov However, chemoselective oxidation strategies have been developed to overcome these hurdles.

One notable approach is the Kornblum-type oxidation, which has been successfully applied to various methyl pyridyl heteroarenes. osti.gov This method often utilizes a mild oxidant like iodine in dimethyl sulfoxide (B87167) (DMSO), which also serves as the solvent and oxygen source. osti.gov Microwave-assisted Kornblum-type reactions have demonstrated efficiency in the chemoselective C-H oxidation of methyl groups on azaheteroarenes, avoiding the degradation of the heteroaryl nitrogen atom. osti.gov

Another strategy involves the use of selenium dioxide (SeO₂), a known reagent for the oxidation of methyl heteroarenes. osti.gov While effective, the toxicity of selenium compounds has prompted the search for more benign alternatives. osti.gov More sustainable methods include the use of gaseous nitrogen dioxide (NO₂), which can quantitatively oxidize benzylic alcohols to aromatic aldehydes with the formation of nitric acid as the only byproduct. nih.gov This method is advantageous as it can proceed without hazardous residues. nih.gov

The following table summarizes key findings in the oxidation of methyl-substituted heterocycles to their corresponding carbaldehydes.

| Starting Material | Oxidant/Conditions | Product | Yield (%) | Reference |

| Methyl Pyridyl Heteroarenes | I₂ / DMSO, Microwave | Pyridyl Carbaldehydes | 49-60 | osti.gov |

| Benzylic Alcohols | Gaseous NO₂ | Aromatic Aldehydes | Quantitative | nih.gov |

Vilsmeier-Haack Formylation of Pyrimidine Precursors for Formyl Group Introduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgorganic-chemistry.org The reaction typically involves the use of a substituted formamide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. ijpcbs.comwikipedia.org This reagent then attacks the electron-rich position of the substrate, leading to the formation of an iminium ion, which is subsequently hydrolyzed to yield the aldehyde. wikipedia.org

For pyrimidine precursors, the Vilsmeier-Haack reaction can be a key step for introducing a formyl group, which can then serve as a versatile handle for further functionalization. ijpcbs.com The success of the reaction depends on the electronic properties of the pyrimidine ring; electron-donating substituents enhance the reactivity towards the electrophilic Vilsmeier reagent. numberanalytics.com For instance, the formylation of 2-methylpyrimidine-4,6-diol with the Vilsmeier reagent in DMF at 80°C for 5 hours successfully yielded 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. researchgate.net It was noted that in this case, no substitution of the hydroxyl groups for chlorine atoms occurred, which can be a competing reaction with similar substrates. researchgate.net

The reaction conditions, including the solvent and temperature, can significantly influence the outcome and yield of the Vilsmeier-Haack formylation. numberanalytics.comresearchgate.net A comparative study on the formylation of 2-methylpyrimidine-4,6-diol showed that using DMF as a solvent resulted in a higher yield (61%) and shorter reaction time compared to benzene, 1,2-dichloroethane, and o-xylene. researchgate.net

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | DMF | 80 | 5 | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | 61 | researchgate.net |

| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | Benzene | Reflux | 6 | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | 48 | researchgate.net |

| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | 1,2-dichloroethane | 82-84 | 6 | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | 50 | researchgate.net |

| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | o-xylene | 99-101 | 7 | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | 49 | researchgate.net |

Multicomponent Reaction Approaches to Diverse Pyrimidine Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single pot. nih.govacs.orgbohrium.comnih.gov These reactions are particularly attractive for building libraries of diverse pyrimidine derivatives due to their atom economy, operational simplicity, and ability to generate structural complexity in a single step. nih.govacs.orgbohrium.comnih.gov

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. nih.govacs.orgbohrium.comorganic-chemistry.org This regioselective process proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as byproducts, and can produce a wide variety of unsymmetrically substituted pyrimidines in high yields. nih.govacs.orgbohrium.com This method is particularly valuable as it utilizes readily available alcohols, which can be derived from biomass, aligning with the principles of sustainable chemistry. nih.govacs.orgbohrium.com

Another approach involves the three-component reaction of ketones, ammonium (B1175870) acetate (B1210297), and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide under metal- and solvent-free conditions, to afford a broad range of substituted pyrimidines. organic-chemistry.org Furthermore, a zinc chloride-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium acetate provides a single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org

The Hantzsch reaction is a classic MCR for the synthesis of dihydropyridines, which can be adapted for pyrimidine synthesis. mdpi.com For instance, the multicomponent reaction of 2-nitroacetophenone, acetaldehyde (B116499) diethyl acetal, a β-dicarbonyl compound, and ammonium acetate yields 4-methyl-substituted 5-nitro-1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. mdpi.comresearchgate.netmagritek.com

| Reaction Type | Components | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Iridium-catalyzed MCR | Amidines, up to three alcohols | PN5P-Ir-pincer complex, KOH | Substituted pyrimidines | up to 93 | nih.govacs.orgbohrium.comorganic-chemistry.org |

| Tandem three-component reaction | Ketones, NH₄OAc, N,N-dimethylformamide dimethyl acetal | NH₄I, metal- and solvent-free | Substituted pyrimidines | - | organic-chemistry.org |

| Three-component coupling | Enamines, triethyl orthoformate, NH₄OAc | ZnCl₂ | 4,5-disubstituted pyrimidines | - | organic-chemistry.org |

| Hantzsch-type MCR | 2-Nitroacetophenone, acetaldehyde diethyl acetal, β-dicarbonyl compound, NH₄OAc | Acetic acid | 4-Methyl-substituted 5-nitro-1,4-dihydropyridines | Satisfactory | mdpi.comresearchgate.netmagritek.com |

Palladium-Catalyzed C-S Coupling for 5-S-Functionalized Pyrimidine Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgrsc.orgrsc.orgyoutube.com The Sonogashira coupling, for example, has been utilized for the chemoselective C-5 functionalization of pyrimidine nucleotides. nih.gov This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. youtube.com An efficient and highly regioselective C-5 iodination of pyrimidine-5'-triphosphates followed by a chemoselective Sonogashira coupling with propargylamine (B41283) has been reported to furnish 5-(3-aminopropargyl)-pyrimidine-5'-triphosphate in good yield and high purity. nih.gov

The development of robust and versatile ligand systems, such as BrettPhos and RuPhos, has significantly expanded the scope of palladium-catalyzed C-N cross-coupling reactions, allowing for the coupling of functionalized aryl and heteroaryl halides with primary and secondary amines, often with low catalyst loadings and short reaction times. rsc.org These advancements are crucial for the synthesis of complex molecules, including those with pyrimidine cores.

While direct C-S coupling on the pyrimidine ring to introduce a thiol or thioether group can be challenging, palladium-catalyzed methodologies offer a promising route. These reactions typically involve the coupling of a halopyrimidine with a thiol or a thiol equivalent. The choice of ligand, base, and reaction conditions is critical for achieving high yields and preventing side reactions.

Green Chemistry and Sustainable Synthesis Considerations for Pyrimidine-4-carbaldehydes

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inresearchgate.net In the context of pyrimidine-4-carbaldehyde synthesis, several green approaches have been explored.

Multicomponent reactions, as discussed earlier, are inherently green due to their high atom economy and reduction of intermediate isolation and purification steps. rasayanjournal.co.innih.govacs.orgbohrium.com The use of catalysts, particularly those that are recyclable and can operate under mild conditions, is a cornerstone of green chemistry. rasayanjournal.co.inresearchgate.net For example, the use of β-cyclodextrin as a recyclable, non-toxic, and readily available catalyst for the synthesis of pyrimidine derivatives in aqueous medium has been reported. mdpi.com

Microwave-assisted synthesis and ultrasound irradiation are energy-efficient techniques that can significantly shorten reaction times and improve yields. rasayanjournal.co.inresearchgate.netresearchgate.net For instance, a microwave-assisted, one-pot, three-component reaction using a nano ZnO catalyst has been employed for the synthesis of bisfused cycles incorporating a pyrido[2,3-d]pyrimidine (B1209978) moiety with high yields in just 10 minutes. researchgate.net Solvent-free (neat) reactions or the use of green solvents like water or ethanol (B145695) further enhance the sustainability of synthetic processes. rasayanjournal.co.inresearchgate.netresearchgate.net The synthesis of benzopyrano[2,3-d]pyrimidine derivatives has been achieved via a three-component, one-pot tandem approach under solvent-free conditions using a reusable TiO₂–SiO₂ catalyst. researchgate.net

The development of sustainable oxidation methods, such as the use of gaseous nitrogen dioxide, which produces only nitric acid as a byproduct, exemplifies the move towards cleaner chemical transformations. nih.gov

| Green Chemistry Approach | Example Application in Pyrimidine Synthesis | Key Advantages | Reference |

| Multicomponent Reactions | Iridium-catalyzed synthesis from amidines and alcohols | High atom economy, reduced waste, operational simplicity | nih.govacs.orgbohrium.com |

| Recyclable Catalysts | β-cyclodextrin for pyrimidine synthesis in water | Reusability, low toxicity, cost-effective | mdpi.com |

| Microwave-Assisted Synthesis | One-pot synthesis of pyrido[2,3-d]pyrimidine derivatives | Shorter reaction times, high yields | researchgate.netresearchgate.net |

| Solvent-Free Reactions | Synthesis of benzopyrano[2,3-d]pyrimidine derivatives | Reduced solvent waste, simplified workup | researchgate.net |

| Sustainable Oxidation | Gaseous NO₂ for aldehyde synthesis | No hazardous residues, waste-free process | nih.gov |

Elucidating Chemical Reactivity and Mechanistic Transformations of 5 Methylpyrimidine 4 Carbaldehyde

Nucleophilic Addition and Condensation Reactions of the Carbaldehyde Moiety

The carbaldehyde group at the 4-position of the 5-methylpyrimidine (B16526) core is a key site for a variety of nucleophilic addition and condensation reactions. These transformations are fundamental to the construction of more complex molecular architectures based on the pyrimidine (B1678525) scaffold.

The carbonyl carbon of 5-methylpyrimidine-4-carbaldehyde is electrophilic and readily undergoes attack by primary amines, hydrazines, and hydroxylamine (B1172632) to form imines (Schiff bases), hydrazones, and oximes, respectively. youtube.comorganic-chemistry.org These reactions typically proceed via a two-step mechanism: nucleophilic addition to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the C=N double bond. libretexts.org The formation of these derivatives is often catalyzed by acid. youtube.com

For instance, the reaction with primary amines furnishes N-substituted imines. organic-chemistry.org Similarly, condensation with hydrazine (B178648) or substituted hydrazines yields the corresponding hydrazones. researchgate.netresearchgate.netnih.govnih.gov These hydrazone derivatives are of interest for their potential biological activities and as intermediates in further synthetic transformations. nih.gov

The reaction with hydroxylamine hydrochloride, often in a suitable solvent or even in water, leads to the formation of this compound oxime. ias.ac.inorganic-chemistry.orggoogle.comorientjchem.org The oxime can exist as E/Z isomers, and the specific isomer formed can be influenced by the reaction conditions. researchgate.net

A representative reaction is the formation of an imine: this compound + R-NH₂ ⇌ [Carbinolamine intermediate] → 5-Methyl-4-(R-N=CH)-pyrimidine + H₂O

| Reactant | Product |

| Primary Amine | Imine (Schiff Base) |

| Hydrazine/Substituted Hydrazine | Hydrazone |

| Hydroxylamine | Oxime |

This compound is an effective substrate for the Knoevenagel condensation, a base-catalyzed reaction with active methylene (B1212753) compounds. wikipedia.orgbas.bgresearchgate.netsci-hub.se This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated compounds. wikipedia.orgsci-hub.se

In a typical Knoevenagel condensation, a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine), is used to deprotonate the active methylene compound, generating a carbanion. wikipedia.orgresearchgate.net This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the pyrimidine aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to afford the condensed product. wikipedia.org

Commonly used active methylene compounds include malononitrile, cyanoacetamide, and esters of cyanoacetic acid. bas.bgacgpubs.org The products of these reactions, substituted benzylidenemalononitriles and related structures, are valuable intermediates in organic synthesis. researchgate.net

The Doebner modification of the Knoevenagel condensation involves the use of pyridine (B92270) as a solvent and a carboxylic acid as one of the activating groups on the nucleophile, often leading to decarboxylation. wikipedia.org

The pyrimidine aldehyde can participate in cycloaddition reactions, particularly inverse electron demand Diels-Alder (IEDDA) reactions. pku.edu.cnmdpi.comacs.org In these reactions, the electron-deficient pyrimidine ring system can act as the diene component, reacting with electron-rich dienophiles. However, it is more common for the aldehyde to be transformed into a more reactive species that then participates in cycloaddition.

For example, the aldehyde can be converted into an imine or a related derivative, which can then undergo cycloaddition. Some literature describes the synthesis of pyrimido[4,5-d]pyrimidines through a [4+2] cycloaddition reaction where a derivative formed from a related uracil (B121893) undergoes reaction and subsequent aromatization. nih.gov Another example involves the reaction of aldehydes with electron-deficient 1,3,5-triazines, leading to functionalized pyrimidines through a cascade of IEDDA and retro-Diels-Alder reactions. pku.edu.cnmdpi.comacs.orgorganic-chemistry.org

Intramolecular Rearrangements and Cyclization Pathways (e.g., Beckmann Rearrangement of Oxime Derivatives)

The oxime derivative of this compound can undergo the Beckmann rearrangement, a classic acid-catalyzed reaction that converts an oxime into an amide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.combyjus.comyoutube.com This rearrangement proceeds through the protonation of the oxime hydroxyl group, creating a good leaving group (water). Subsequently, the group anti-periplanar to the leaving group on the nitrogen migrates, leading to the formation of a nitrilium ion intermediate. This intermediate is then attacked by water, and after tautomerization, yields the corresponding amide. masterorganicchemistry.comyoutube.com

For the oxime of this compound, the migrating group would be the pyrimidinyl moiety, which would lead to the formation of N-(5-methylpyrimidin-4-yl)formamide. The reaction is stereospecific, with the configuration of the oxime determining which group migrates. wikipedia.org Various acidic catalysts can be employed for this transformation, including sulfuric acid, polyphosphoric acid, and others. wikipedia.org

Electrophilic and Radical Reactions on the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle, which generally makes electrophilic aromatic substitution difficult. wikipedia.orgresearchgate.net The presence of two nitrogen atoms deactivates the ring towards attack by electrophiles. nih.gov Electrophilic substitution, when it does occur, is most likely to happen at the C-5 position, which is the least electron-deficient. wikipedia.org However, the presence of activating groups on the pyrimidine ring can facilitate such reactions. researchgate.netgrowingscience.com In this compound, the methyl group is an activating group, while the carbaldehyde is a deactivating group.

Nitration, halogenation, and sulfonation are examples of electrophilic substitution reactions that have been observed in substituted pyrimidines. wikipedia.orggrowingscience.com The specific conditions required for these reactions on this compound would depend on the interplay of the electronic effects of the substituents.

Free radical reactions on the pyrimidine nucleus have also been observed. wikipedia.org The pyrimidine ring can react with hydroxyl radicals. chempedia.info The study of radical reactions on pyrimidine derivatives is an active area of research, particularly in the context of their antioxidant properties. nih.gov

Transition Metal-Catalyzed Functionalizations (e.g., C-H Activation, Cross-Coupling)

Transition metal-catalyzed reactions have become powerful tools for the functionalization of heterocyclic compounds, including pyrimidines. thieme-connect.comresearchgate.net

C-H Activation:

Direct C-H functionalization of pyrimidines is a growing field of interest. thieme-connect.comresearchgate.net Palladium-catalyzed C-H activation has been used for arylation, iodination, and acetoxylation of pyrimidines. nih.govacs.org The pyrimidine ring itself can act as a directing group in these transformations. researchgate.netnih.gov The C-H bonds at positions 2, 4, 5, and 6 of the pyrimidine ring can potentially be activated. thieme-connect.com For this compound, the C-H bond at position 2 and position 6 would be primary targets for such functionalization.

Cross-Coupling Reactions:

Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are widely used to form carbon-carbon bonds with pyrimidine rings. nih.govnih.gov These reactions typically require a halogenated pyrimidine precursor. For example, a halo-substituted this compound could be coupled with various boronic acids (Suzuki) or terminal alkynes (Sonogashira) in the presence of a palladium catalyst. nih.govclockss.org

Furthermore, the aldehyde group itself can be a site for cross-coupling reactions. For instance, a nickel-catalyzed cross-coupling of aryl halides with aldehydes can lead to the formation of ketones. princeton.edu Buchwald-Hartwig and Ullmann cross-coupling reactions have been employed to form C-N and C-O bonds at the C4 position of related pyrido[2,3-d]pyrimidinones. nih.gov

| Reaction Type | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Pd catalyst, Arylboronic acid | Aryl-substituted pyrimidine |

| Sonogashira Coupling | Pd catalyst, Terminal alkyne | Alkynyl-substituted pyrimidine |

| Buchwald-Hartwig Amination | Pd or Cu catalyst, Amine | Amino-substituted pyrimidine |

| C-H Arylation | Pd catalyst, Aryl halide | Aryl-substituted pyrimidine |

Nucleophilic Aromatic Substitution Reactions of Halogenated Pyrimidine-4-carbaldehydes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of halogenated pyrimidines, including those bearing a carbaldehyde group. The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards attack by nucleophiles. This reactivity is further enhanced by the presence of electron-withdrawing groups, such as the formyl group at the 4-position and halogen substituents. The SNAr mechanism in these systems typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The regioselectivity of the substitution is dictated by the positions of the activating groups and the nature of the leaving group.

Research into the SNAr reactions of halogenated pyrimidine-4-carbaldehydes reveals that these compounds are versatile precursors for a wide array of derivatives. The chlorine atoms on the pyrimidine ring can be selectively displaced by various nucleophiles, including amines and alkoxides, often under mild conditions.

A notable example involves the reactions of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952). Studies have shown that this substrate can undergo selective amination and solvolysis. mdpi.com The use of different reaction conditions, such as changes in solvents and bases, allows for the controlled synthesis of mono- or di-substituted pyrimidine derivatives. For instance, the reaction with various amines (aliphatic, cyclic, and aromatic) in the presence of triethylamine (B128534) (TEA) in refluxing ethanol (B145695) has been found to be a suitable condition for SNAr amination. mdpi.com

In one study, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with indoline (B122111) in the presence of sodium hydroxide (B78521) in either ethanol or methanol (B129727) at room temperature led to the formation of 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes. mdpi.com This outcome demonstrates a tandem SNAr reaction where one chlorine is substituted by the amine (indoline) and the second is substituted by the alkoxide derived from the solvent.

The regioselectivity of nucleophilic attack on substituted dichloropyrimidines is a critical aspect. For 5-substituted-2,4-dichloropyrimidines, substitution with many nucleophiles typically occurs preferentially at the C-4 position. nih.gov However, the use of tertiary amine nucleophiles can alter this selectivity, favoring substitution at the C-2 position. nih.gov This highlights the nuanced control that can be exerted over these reactions.

Further illustrating the reactivity of halogenated pyrimidines, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has been shown to undergo nucleophilic substitution with a variety of nucleophiles, including dimethylamine, sodium phenoxide, and sodium thiophenoxide, to yield the expected substitution products. rsc.org

The following table summarizes representative SNAr reactions on halogenated pyrimidine-5-carbaldehyde (B119791) derivatives, showcasing the diversity of nucleophiles and resulting products.

| Halogenated Pyrimidine | Nucleophile | Solvent | Base | Product | Reference |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | Ethanol | NaOH | 2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde | mdpi.com |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | Methanol | NaOH | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | mdpi.com |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | Ethanol | TEA | Mono-substituted amino-pyrimidines | mdpi.com |

Design, Synthesis, and Characterization of Novel 5 Methylpyrimidine 4 Carbaldehyde Derivatives and Fused Systems

Structural Modifications of the Pyrimidine (B1678525) Core in 5-Methylpyrimidine-4-carbaldehyde Analogues

The pyrimidine ring system is a fundamental scaffold in numerous biologically active molecules. Modifications to the pyrimidine core of this compound analogues are a key strategy for modulating their physicochemical and biological properties. These modifications can involve the introduction of various substituents at different positions of the pyrimidine ring, leading to a diverse range of analogues with potentially enhanced activities.

One common modification involves the introduction of amino groups, which can serve as a handle for further functionalization. For instance, 4-amino-2-methylpyrimidine-5-carbaldehyde (B1281698) is a known derivative where an amino group is present at the C4 position. bldpharm.com Another approach is the introduction of halogens, such as in 4-chloropyrimidine-5-carbaldehyde, which can act as a versatile intermediate for nucleophilic substitution reactions. bldpharm.com

Furthermore, structural modifications can extend to altering the substitution pattern around the pyrimidine ring. For example, the synthesis of 5-methyl-6-phenylpyrimidine-4-carbaldehyde introduces a phenyl group at the C6 position, which can influence the molecule's steric and electronic properties. nih.gov The strategic placement of different functional groups on the pyrimidine core allows for the fine-tuning of the molecule's properties for specific applications. These modifications are often guided by computational studies to predict the impact of structural changes on the desired activities. The introduction of bulky groups or groups capable of forming hydrogen bonds can significantly alter the interaction of these molecules with biological targets. mdpi.com

Appendage Diversification via the Carbaldehyde Functionality

The carbaldehyde group at the C4 position of 5-methylpyrimidine (B16526) is a versatile functional group that allows for a wide range of chemical transformations, leading to the diversification of appendages. This functionality is highly reactive and can participate in various reactions to introduce new molecular fragments.

Standard reactions of the aldehyde group include:

Oxidation: The carbaldehyde can be oxidized to a carboxylic acid. doubtnut.comdoubtnut.com

Reduction: Reduction of the carbaldehyde yields the corresponding primary alcohol. doubtnut.com

Condensation Reactions: The carbaldehyde readily undergoes condensation reactions with various nucleophiles. For example, reaction with semicarbazide (B1199961) forms a semicarbazone, and reaction with thiosemicarbazides yields thiosemicarbazones. doubtnut.comdoubtnut.comacs.orgacs.org These derivatives are of particular interest due to their potential biological activities.

Acetal Formation: In the presence of an acid catalyst, the carbaldehyde reacts with alcohols to form acetals. doubtnut.comdoubtnut.com

Wittig Reaction: The Wittig reaction can be employed to convert the carbaldehyde into an alkene, providing a route to extend the carbon chain.

Grignard Reaction: Reaction with Grignard reagents allows for the introduction of alkyl or aryl groups, leading to the formation of secondary alcohols. doubtnut.comdoubtnut.com

These transformations are fundamental in synthetic organic chemistry and provide a powerful toolkit for creating a library of this compound derivatives with diverse appendages. The choice of reaction and reagent determines the nature of the appended group, which can be tailored to modulate the molecule's properties, such as solubility, lipophilicity, and biological activity.

Synthesis of Fused Heterocyclic Architectures

The this compound scaffold serves as a valuable starting material for the synthesis of various fused heterocyclic systems. These fused rings often exhibit unique chemical and biological properties that are distinct from their monocyclic precursors.

Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities. researchgate.net The synthesis of these systems often involves the reaction of a suitably substituted pyrimidine with a reagent that can form the second pyrimidine ring.

One common synthetic route involves the multicomponent reaction of a 6-aminouracil (B15529) derivative, an aldehyde, and an active methylene (B1212753) compound. nih.govnih.gov For instance, the reaction of 6-amino-1,3-dimethyluracil (B104193) with an aromatic aldehyde and dimedone can yield pyrimido[4,5-b]quinolines, which share a similar fused heterocyclic core. nih.gov Another approach involves the cyclocondensation of a 4,5-disubstituted pyrimidine. While direct synthesis from this compound is not explicitly detailed in the provided results, the aldehyde functionality can be transformed into a group suitable for cyclization. For example, oxidation to the carboxylic acid followed by reaction with a guanidine (B92328) derivative could potentially lead to the formation of the pyrimido[4,5-d]pyrimidine (B13093195) ring system. The synthesis of these fused systems can also be achieved through reactions of aminopyrimidines with various reagents. researchgate.netroyalsocietypublishing.org

Thiazolo[4,5-d]pyrimidines are another important class of fused heterocycles with a broad spectrum of biological activities. mdpi.comresearchgate.net The synthesis of these compounds often starts from a 4-amino-5-substituted pyrimidine. For example, the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide leads to the formation of a thiazolo[4,5-d]pyrimidine-2(3H)-thione. researchgate.net

The introduction of a trifluoromethyl group at the 5-position of the thiazolo[4,5-d]pyrimidine (B1250722) scaffold has been shown to be a valuable structural modification. mdpi.com The synthesis of these derivatives can start from 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides, which are then cyclized with trifluoroacetic anhydride. mdpi.com While a direct synthesis from this compound is not explicitly described, the aldehyde could be converted to a suitable precursor for this cyclization. For instance, conversion of the aldehyde to a nitrile, followed by further functionalization, could provide a pathway to the necessary thiazole (B1198619) intermediate. Other related annulated scaffolds, such as thiazolo[5,4-d]pyrimidines, have also been synthesized and evaluated for their biological activities. nih.govnih.gov

Furo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines are bicyclic heterocyclic systems that have been explored for their potential as therapeutic agents.

The synthesis of furo[2,3-d]pyrimidines can be achieved through various synthetic routes. One approach involves the reaction of a 2-aminofuran-3-carbonitrile (B147697) derivative with a suitable cyclizing agent. researchgate.net For example, 4-amino-5-methylfuro[2,3-d]pyrimidine can be synthesized and subsequently N-alkylated to produce a variety of derivatives. nih.gov The synthesis of classical four-carbon bridged 5-substituted furo[2,3-d]pyrimidine (B11772683) analogues has also been reported. nih.govresearchgate.net

Thieno[2,3-d]pyrimidines can be synthesized from appropriately substituted thiophene (B33073) precursors. The Gewald reaction is a key method for preparing the initial 2-aminothiophene-3-carboxylate, which can then be cyclized to form the thieno[2,3-d]pyrimidine (B153573) core. nih.gov For example, the reaction of cyclohexanone, ethyl cyanoacetate, and sulfur in the presence of morpholine (B109124) yields ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a precursor to 5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidines. nih.gov Another route involves the reaction of 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde with various sulfur nucleophiles, leading to the formation of substituted thieno[2,3-d]pyrimidines. researchgate.net The synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine has also been described, starting from methyl 2-aminothiophene-3-carboxylate. atlantis-press.com Additionally, pyrimidino[4',5':4,5]thieno[2,3-b]pyridines have been synthesized from thieno[2,3-b]pyridine (B153569) precursors. mdpi.com

Ligand Design and Coordination Chemistry of this compound Derived Species

The derivatives of this compound, particularly those incorporating nitrogen and sulfur donor atoms, are excellent candidates for ligand design in coordination chemistry. The resulting metal complexes have potential applications in catalysis, materials science, and medicinal chemistry.

The pyrimidine ring itself, with its nitrogen atoms, can act as a coordination site. Further functionalization, especially through the carbaldehyde group, can introduce additional donor atoms, leading to multidentate ligands. For example, the synthesis of thiosemicarbazone derivatives introduces a thione sulfur and additional nitrogen atoms, creating a versatile chelating ligand. acs.orgacs.org

The coordination chemistry of related heterocyclic ligands, such as 4,5-diazafluorene (B6599424) derivatives and benzimidazole (B57391) derivatives, has been extensively studied. rsc.orgnih.gov These studies provide insights into the potential coordination modes and properties of complexes derived from this compound. For instance, benzimidazole derivatives have been shown to coordinate to metal ions like Cd(II) through the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings. nih.gov

The design of platinum(II) complexes with phosphine (B1218219) ligands containing heterocyclic moieties has also been an active area of research, with some complexes showing promising anticancer activity. mdpi.com The incorporation of this compound-derived ligands into such metal complexes could lead to novel compounds with interesting biological properties. The electronic and steric properties of the pyrimidine ligand can be fine-tuned through structural modifications, influencing the geometry and reactivity of the resulting metal complexes.

Schiff Base Ligands and Their Metal Complexes

The synthesis of Schiff base ligands derived from this compound is a versatile and widely employed strategy in coordination chemistry. These ligands are typically formed through the condensation reaction of the aldehyde group of this compound with the primary amino group of various amines. iosrjournals.orgnih.gov This reaction is often carried out under mild conditions, such as refluxing in an appropriate solvent like ethanol (B145695), and can be catalyzed by acids or bases. iosrjournals.org The resulting Schiff bases, characterized by the presence of an azomethine (-HC=N-) group, are often crystalline solids with sharp melting points. iosrjournals.org

The true value of these Schiff base ligands lies in their ability to form stable complexes with a wide array of transition metal ions. nih.govirejournals.com The formation of these metal complexes typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. jocpr.com The coordination of the metal ion to the ligand can significantly enhance or modify its physicochemical and biological properties. orientjchem.org

The synthesis of these complexes is a field of active research, with studies reporting the preparation of complexes with various transition metals, including but not limited to cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). nih.govscience.gov Characterization of both the Schiff base ligands and their metal complexes is crucial to confirm their structure and purity. This is achieved through a combination of analytical and spectroscopic techniques, including elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. iosrjournals.orgscience.gov

Table 1: Examples of Schiff Base Ligands Derived from Pyrimidine-4-carbaldehydes and Their Metal Complexes

| Ligand/Complex | Starting Materials | Metal Ion | Characterization Methods | Reference |

| Schiff base of 4-pyridine carboxaldehyde and 3-amino pyridine | 4-pyridine carboxaldehyde, 3-amino pyridine | - | Spectral and analytical data | jocpr.com |

| Cu(II), Ni(II), and Co(II) complexes of the above Schiff base | Schiff base ligand, Cu(NO₃)₂, Ni(NO₃)₂, Co(NO₃)₂ | Cu(II), Ni(II), Co(II) | Elemental analysis, magnetic susceptibility, conductivity measurements, FT-IR, electronic spectra, XRD | jocpr.com |

| 5-iminomethyl-6-methyl-2-phenylpyrimidine derivatives | 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde, various aromatic amines | - | ESI-MS, FTIR, ¹H NMR, X-ray diffraction | mdpi.com |

| Schiff bases from various aldehydes and amines | Aromatic/substituted aldehydes, Amines/substituted amines | - | UV-Spectra, IR-Spectra | iosrjournals.org |

Chelating Properties and Coordination Modes with Transition Metals

Schiff base ligands derived from this compound are excellent chelating agents, capable of binding to a central metal ion through multiple donor atoms to form a stable, ring-like structure. iosrjournals.org The chelation process is a key feature of their coordination chemistry and significantly influences the properties and reactivity of the resulting metal complexes. The donor atoms in these ligands are typically the nitrogen atom of the azomethine group and, depending on the structure of the amine used in the synthesis, other heteroatoms like oxygen or sulfur. iosrjournals.orgresearchgate.net

The coordination modes of these Schiff base ligands with transition metals can be diverse and are influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. researchgate.net These ligands can act as bidentate, tridentate, or even tetradentate ligands, coordinating to the metal center through various combinations of donor atoms. iosrjournals.orgscience.gov

For instance, a simple Schiff base formed from this compound and an amine containing a hydroxyl group can coordinate to a metal ion through the azomethine nitrogen and the hydroxyl oxygen, acting as a bidentate ligand. researchgate.net More complex ligands with additional donor sites can lead to higher coordination numbers and different geometries around the metal center, such as octahedral or square planar. tcd.ieuomustansiriyah.edu.iq

The study of the coordination chemistry of these complexes often involves determining the geometry of the complex and the nature of the metal-ligand bonds. tcd.ieuomustansiriyah.edu.iq Spectroscopic techniques like IR and UV-Vis spectroscopy are invaluable in this regard. For example, a shift in the stretching frequency of the C=N bond in the IR spectrum upon complexation provides evidence of the coordination of the azomethine nitrogen to the metal ion. jocpr.com Similarly, the appearance of new bands in the electronic spectrum can be attributed to d-d transitions within the metal ion's orbitals, providing information about the coordination environment. uomustansiriyah.edu.iq

Table 2: Coordination Properties of Pyrimidine-based Schiff Base Ligands with Transition Metals

| Ligand Type | Potential Donor Atoms | Coordination Mode | Resulting Complex Geometry (Examples) | Reference |

| Bidentate | Azomethine Nitrogen, Phenolic Oxygen | N, O | Square Planar, Tetrahedral | researchgate.net |

| Tridentate | Azomethine Nitrogen, Phenolic Oxygen, Thioamide Sulfur | N, O, S | Octahedral, Square Planar | researchgate.netucj.org.ua |

| Tetradentate | Two Azomethine Nitrogens, Two other donor atoms (e.g., O, N) | N, N, X, X (X=O or N) | Octahedral | science.gov |

The versatile chelating properties and diverse coordination modes of Schiff base ligands derived from this compound make them a fascinating subject of study in inorganic and medicinal chemistry, with potential applications in catalysis, materials science, and the development of new therapeutic agents. irejournals.comresearchgate.net

Advanced Spectroscopic and Structural Characterization of 5 Methylpyrimidine 4 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 5-Methylpyrimidine-4-carbaldehyde in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the pyrimidine (B1678525) ring protons, and the methyl protons. The aldehydic proton (CHO) typically resonates at a low field, generally in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the pyrimidine ring will appear as singlets or doublets depending on their coupling with neighboring protons, with chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the aldehyde group. The methyl protons are expected to appear as a singlet at a higher field, typically around δ 2.5-3.0 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is characteristically found at a very low field, often above δ 190 ppm. The carbon atoms of the pyrimidine ring will have chemical shifts in the aromatic region (δ 120-170 ppm), with their precise locations determined by the positions of the nitrogen atoms and the substituents. The methyl carbon will appear at a much higher field, typically in the range of δ 15-25 ppm.

For comparison, the ¹H and ¹³C NMR data for related aldehyde compounds are presented in the tables below. For example, in 4-methylbenzaldehyde, the aldehydic proton appears at 9.96 ppm and the methyl protons at 2.43 ppm researchgate.net. In pyridine-3-carbaldehyde, the aldehydic proton is observed at 10.14 ppm researchgate.net. These values provide a reference for the expected chemical shifts in this compound.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) |

| CHO | 9.5 - 10.5 |

| Pyrimidine-H | 7.0 - 9.0 |

| CH₃ | 2.5 - 3.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 190 - 200 |

| Pyrimidine-C | 120 - 170 |

| CH₃ | 15 - 25 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound.

The FT-IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1715 cm⁻¹. The C-H stretching vibration of the aldehyde group usually appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic C-H stretching vibrations of the pyrimidine ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations will appear in the fingerprint region (below 1400 cm⁻¹).

Raman spectroscopy provides complementary information. The C=O stretching vibration is also observable in the Raman spectrum, though its intensity can vary. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum. For instance, in 5-methylfurfural, a related heterocyclic aldehyde, the C=O stretching peak is observed at 1668 cm⁻¹ in the FT-IR spectrum researchgate.net.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O stretch | 1680 - 1715 |

| Aldehyde | C-H stretch | ~2720 and ~2820 |

| Pyrimidine Ring | C-H stretch | >3000 |

| Methyl Group | C-H stretch | <3000 |

| Pyrimidine Ring | C=N, C=C stretch | 1400 - 1600 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry is a key technique for determining the molecular mass and investigating the fragmentation pathways of this compound. The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of the compound.

The fragmentation of this compound under electron ionization is expected to follow characteristic pathways for both aldehydes and pyrimidine derivatives. A common fragmentation for aromatic aldehydes is the loss of a hydrogen radical (H•) to form a stable acylium ion (M-1) or the loss of the entire formyl group (•CHO) to give an (M-29) fragment. The pyrimidine ring itself is relatively stable, but can undergo fragmentation through the loss of small molecules like HCN. The presence of the methyl group can lead to the loss of a methyl radical (•CH₃) or rearrangement reactions. The mass spectrum of 4-methylpyrimidine (B18481) shows a prominent molecular ion peak and fragmentation involving the loss of HCN nist.gov.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion |

| 122 | [M]⁺ |

| 121 | [M-H]⁺ |

| 94 | [M-CO]⁺ |

| 93 | [M-CHO]⁺ |

| 79 | [C₄H₃N₂]⁺ |

| 52 | [C₃H₂N]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The pyrimidine ring is the primary chromophore, and its π → π* transitions are expected to give rise to strong absorption bands in the UV region. The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms and the oxygen atom of the carbonyl group, are also expected, typically appearing as weaker bands at longer wavelengths.

The presence of the aldehyde and methyl groups as substituents on the pyrimidine ring will influence the position and intensity of these absorption bands. The aldehyde group, being an electron-withdrawing group, is likely to cause a bathochromic (red) shift of the π → π* transitions. The UV/Visible spectrum of 4-methylpyrimidine shows absorption maxima that can serve as a reference for the transitions originating from the pyrimidine ring nist.gov.

Table 5: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 200 - 300 |

| n → π | 300 - 400 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and information about the planarity of the molecule and the conformation of the aldehyde group.

While a crystal structure for this compound itself is not available in the cited literature, the crystal structure of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, has been reported nih.gov. In this structure, the pyrimidine ring is essentially planar. The crystal packing is influenced by π-π stacking interactions between the phenyl and pyrimidine rings and N-H···N hydrogen bonds nih.gov. Similar intermolecular interactions could be expected in the crystal structure of this compound, potentially involving C-H···N or C-H···O hydrogen bonds. The analysis of related 5-hydroxymethylpyrimidines also reveals the formation of hydrogen-bonded chains in the solid state mdpi.com.

Table 6: Expected Bond Lengths and Angles for this compound based on Related Structures

| Bond/Angle | Expected Value |

| C=O Bond Length | ~1.22 Å |

| C-C (ring-aldehyde) Bond Length | ~1.48 Å |

| C-N (in ring) Bond Length | ~1.33 Å |

| C-C (in ring) Bond Length | ~1.39 Å |

| C-CH₃ Bond Length | ~1.51 Å |

| C-C=O Bond Angle | ~124° |

| Angles in Pyrimidine Ring | ~120° |

Computational and Theoretical Investigations of 5 Methylpyrimidine 4 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netsamipubco.com It is widely employed due to its accuracy in reproducing experimental results at a reasonable computational cost. nih.gov Using DFT, the geometry of 5-Methylpyrimidine-4-carbaldehyde can be optimized to its lowest energy state, which serves as the basis for calculating various molecular properties. Functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to ensure reliable calculations of electronic and structural properties. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.comarizona.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group. This distribution dictates the molecule's susceptibility to nucleophilic and electrophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | Value | Represents the ability to accept an electron; localized on the carbaldehyde group. |

| HOMO | Value | Represents the ability to donate an electron; localized on the pyrimidine ring. |

| Energy Gap (ΔE) | Value | Indicates chemical reactivity and kinetic stability. |

Note: The values in this table are illustrative placeholders, as specific computational studies for this exact molecule were not identified in the literature search.

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a molecule into localized orbitals corresponding to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This provides a clear and intuitive Lewis structure picture of the molecule. NBO analysis is instrumental in studying intramolecular interactions, charge transfer, and hyperconjugation effects. huntresearchgroup.org.uk

The analysis also yields natural population analysis (NPA), which provides a more robust calculation of the charge distribution on each atom compared to other methods like Mulliken population analysis. uni-muenchen.dehuntresearchgroup.org.uk By calculating the NPA charges for this compound, one can identify the electrophilic and nucleophilic sites within the molecule. It is expected that the oxygen atom of the carbaldehyde group would carry a significant negative charge, while the adjacent carbonyl carbon and the hydrogen of the aldehyde would be positively charged, making them susceptible to nucleophilic attack. The nitrogen atoms in the pyrimidine ring would also exhibit negative charges, influencing the molecule's interaction with other species. huntresearchgroup.org.uk

Table 2: Illustrative Natural Population Analysis (NPA) Charges for this compound

| Atom | Element | Natural Charge (e) |

|---|---|---|

| C(2) | Carbon | Value |

| N(3) | Nitrogen | Value |

| C(4) | Carbon | Value |

| C(5) | Carbon | Value |

| C(6) | Carbon | Value |

| N(1) | Nitrogen | Value |

| C(7) (Methyl) | Carbon | Value |

| C(8) (Carbonyl) | Carbon | Value |

| O(9) (Carbonyl) | Oxygen | Value |

Note: The values in this table are illustrative placeholders, representing the type of data generated from NBO analysis.

Computational methods, particularly DFT, are highly effective in predicting and correlating spectroscopic data. nih.gov Theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be compared with experimental data to confirm molecular structures and understand their electronic properties. mdpi.comscielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), typically show excellent agreement with experimental spectra, aiding in the precise assignment of signals to specific atoms in this compound. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net The resulting theoretical IR spectrum, after applying a scaling factor to account for anharmonicity and other systematic errors, can be used to assign the vibrational modes of the experimental spectrum. scielo.org.za For this compound, characteristic peaks such as the C=O stretch of the aldehyde, C-H stretches of the methyl group and aromatic ring, and C=N stretches of the pyrimidine ring can be identified and analyzed. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.comnih.gov The calculations provide information on the maximum absorption wavelength (λmax), oscillator strength, and the nature of the electronic transitions (e.g., π→π* or n→π*), which are directly related to the HOMO-LUMO energy gap. mdpi.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone. rsc.org By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most favorable reaction pathways. rsc.orgresearchgate.net

A key goal in studying reaction mechanisms is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. wikipedia.org According to transition state theory, the rate of a reaction is determined by the energy difference between the reactants and the transition state, known as the activation energy or energy barrier. wikipedia.orgyoutube.com

Computational methods can locate the geometry of a transition state and confirm its identity by performing a frequency calculation; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org For reactions involving this compound, such as its reduction or its participation in a condensation reaction, DFT calculations can determine the structure of the relevant transition states and calculate the associated energy barriers, thereby predicting the reaction kinetics. rsc.org

Table 3: Illustrative Parameters for a Hypothetical Reaction Involving this compound

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Energy of Reactants | Value | The combined energy of this compound and a reacting species. |

| Energy of Transition State | Value | The maximum energy point along the reaction path. |

| Activation Energy (Ea) | Value | The energy barrier that must be overcome for the reaction to occur. |

| Energy of Products | Value | The final energy of the reaction products. |

Note: The values in this table are illustrative placeholders for a generic reaction.

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction rates and mechanisms. nih.gov Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. mdpi.com These models help to provide a more realistic description of reaction energetics in solution.

Furthermore, computational studies can explore various catalytic pathways. For instance, if a reaction of this compound is catalyzed by an acid or a base, theoretical calculations can model the role of the catalyst in stabilizing the transition state and lowering the activation energy barrier. researchgate.net By comparing the energy profiles of catalyzed and uncatalyzed reactions, researchers can quantify the efficiency of a catalyst and understand its mechanism of action at a molecular level. nih.gov

Molecular Modeling and Dynamics Studies

Molecular modeling techniques are instrumental in understanding the behavior of molecules at an atomic level. For this compound, these studies would provide insights into its structural and dynamic properties.

Conformational Analysis

A conformational analysis would be performed to identify the stable isomers of this compound. This involves calculating the potential energy surface of the molecule by rotating the carbaldehyde group relative to the pyrimidine ring. The results would likely reveal the most energetically favorable conformation, which is crucial for understanding the molecule's reactivity and interactions.

Intermolecular Interaction Studies (e.g., hydrogen bonding, pi-stacking)

The study of intermolecular interactions is key to understanding how this compound would behave in a condensed phase. Due to the presence of nitrogen atoms in the pyrimidine ring and the oxygen atom in the carbaldehyde group, it is expected that this molecule could participate in hydrogen bonding with suitable donor molecules. Furthermore, the aromatic nature of the pyrimidine ring suggests the possibility of pi-stacking interactions with other aromatic systems. Computational methods could quantify the strength and nature of these interactions.

Prediction of Non-Linear Optical (NLO) Properties

The investigation of pyrimidine derivatives for their non-linear optical (NLO) properties is an active area of research. rsc.orgnih.gov NLO materials have applications in various fields, including optical data processing and photonics. rsc.orgnih.gov Theoretical calculations, such as those based on Density Functional Theory (DFT), could be employed to predict the NLO properties of this compound. These calculations would involve determining the polarizability and hyperpolarizability of the molecule, which are key indicators of its NLO response. rsc.orgnih.gov The presence of an electron-donating methyl group and an electron-withdrawing carbaldehyde group on the pyrimidine ring could potentially lead to interesting NLO characteristics.

Advanced Applications of 5 Methylpyrimidine 4 Carbaldehyde in Diverse Chemical Fields

Role as a Privileged Building Block in Complex Organic Synthesis

The inherent structural features of 5-methylpyrimidine-4-carbaldehyde make it a privileged starting material in multi-step organic synthesis. The electron-deficient nature of the pyrimidine (B1678525) ring, combined with the reactive aldehyde group, allows for precise and controlled chemical modifications, paving the way for the efficient construction of intricate molecular architectures.

Precursor to Agrochemical and Pharmaceutical Intermediates

The pyrimidine core is a ubiquitous motif in a vast number of commercial agrochemicals and active pharmaceutical ingredients (APIs). nbinno.com Consequently, functionalized pyrimidines like this compound are critical intermediates in their manufacturing. The pyrimidine ring system is a common feature in many biologically active molecules, and its derivatives are essential for synthesizing specialized chemicals. nbinno.com

In the agrochemical sector, pyrimidine derivatives are integral to the creation of potent fungicides, herbicides, and insecticides. researchgate.netacs.orgnih.gov Their mechanism often involves the inhibition of essential biological pathways in pests and weeds. For instance, novel pyrimidine derivatives have been synthesized and shown to possess significant antifungal activities against various plant pathogens, highlighting the scaffold's importance in developing new crop protection agents. nih.gov Similarly, other derivatives have been developed as insecticides targeting critical pests like Aedes aegypti. nih.gov

In the pharmaceutical industry, the 5-methylpyrimidine (B16526) scaffold is a key component in drug discovery pipelines. nbinno.com Its structure provides a versatile foundation for chemists to build upon, facilitating the creation of complex molecules designed to interact with specific biological targets. nbinno.com The ability to modify the aldehyde and other positions on the ring allows for the fine-tuning of a molecule's pharmacological profile, including its efficacy, selectivity, and metabolic stability.

Construction of Natural Product Analogues and Complex Molecular Scaffolds

Natural products are a primary source of inspiration for drug development. However, their complex structures often pose significant challenges for large-scale synthesis. This compound serves as a valuable starting point for the synthesis of analogues of naturally occurring pyrimidines, such as thymine and uracil (B121893), which are fundamental components of nucleic acids. wikipedia.org

The pyrimidine ring is a well-established constituent of many synthetic drugs and is also ubiquitous in nature. mdpi.com This makes its derivatives ideal for constructing complex molecular scaffolds that mimic the structures of natural products or explore novel chemical space. The ability to introduce various functional groups onto the pyrimidine core allows for the generation of libraries of compounds with diverse three-dimensional shapes and properties, which can then be screened for biological activity.

Utility in Chemo- and Regioselective Transformations

The chemical reactivity of this compound is dictated by its distinct functional groups and the electronic nature of the heterocyclic ring. This allows for a high degree of control in chemical reactions, enabling chemo- and regioselective modifications. The aldehyde group is a prime site for transformations such as nucleophilic additions, condensations (e.g., Knoevenagel, Wittig), and reductive aminations, allowing for the extension of the carbon skeleton or the introduction of new functional groups.

The pyrimidine ring itself can undergo specific reactions. The nitrogen atoms in the ring influence its aromaticity and reactivity towards electrophilic and nucleophilic reagents. For instance, electrophilic substitution on the pyrimidine ring is generally difficult but can be directed by activating groups. growingscience.com Conversely, the ring is susceptible to nucleophilic attack, which can be used to introduce substituents at specific positions. This controlled reactivity is crucial for building complex molecules where precise placement of functional groups is essential for biological activity.

| Transformation Type | Reagent/Condition | Potential Product |

| Wittig Reaction | Phosphonium ylide | Substituted alkene |

| Grignard Reaction | Organomagnesium halide | Secondary alcohol |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Substituted amine |

| Knoevenagel Condensation | Active methylene (B1212753) compound, base | α,β-Unsaturated carbonyl compound |

| Cyclocondensation | Amidines, ureas | Fused heterocyclic systems |

Scaffold for Medicinal Chemistry Research and Molecular Design

The 5-methylpyrimidine unit is recognized as a "privileged scaffold" in medicinal chemistry. Its ability to form hydrogen bonds and engage in various intermolecular interactions makes it an ideal framework for designing molecules that can bind effectively to biological targets like enzymes and nucleic acids.

Rational Design of Biologically Active Pyrimidine Analogues

The pyrimidine core is a key feature in numerous FDA-approved drugs, particularly in oncology and infectious diseases. pharmablock.comacs.org Medicinal chemists frequently use this scaffold to design new therapeutic agents. By systematically modifying the substituents on the pyrimidine ring, researchers can optimize a compound's potency, selectivity, and pharmacokinetic properties. gsconlinepress.com

A prominent area of research is the development of protein kinase inhibitors, as the pyrimidine structure can mimic the adenine fragment of ATP, the natural substrate for these enzymes. pharmablock.com For example, numerous 2,4-disubstituted pyrimidine derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, which are often overactive in various cancers. nih.govnih.gov The rational design process involves using structural information about the target enzyme to guide the synthesis of analogues that fit precisely into the active site, leading to enhanced inhibitory activity.

Studies on Molecular Mechanisms of Action

Understanding how a drug molecule interacts with its target at a molecular level is crucial for developing safer and more effective therapies. The this compound scaffold is instrumental in these studies, providing a platform to investigate mechanisms like enzyme inhibition and DNA interaction.

Enzyme Inhibition: Many pyrimidine-based compounds function by inhibiting enzymes that are critical for disease progression. For example, pyrimidine analogues are known to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway, which is a therapeutic target for cancer and autoimmune diseases. nih.govrxlist.com The design of these inhibitors often involves creating molecules that bind to the enzyme's active site more tightly than the natural substrate. The pyrimidine ring frequently acts as a core anchoring element, with various side chains optimized to interact with specific amino acid residues within the target protein. acs.org

| Target Enzyme | Therapeutic Area | Example Pyrimidine Scaffold |

| EGFR Kinase | Cancer | 2,4-di(arylamino)pyrimidine |

| Focal Adhesion Kinase (FAK) | Cancer (Metastasis) | Substituted Pyrimidine |

| Dihydroorotate Dehydrogenase (DHODH) | Cancer, Multiple Sclerosis | Pyrimidine Analogues |

| Bcr-Abl Kinase | Leukemia | Pyridyl-pyrimidine |

DNA Interaction at a Molecular Level: The pyrimidine ring is a fundamental component of DNA, where bases like thymine (a 5-methylpyrimidine derivative) and cytosine play central roles in genetic coding. wikipedia.orgmdpi.com This inherent biological relevance makes pyrimidine derivatives attractive candidates for designing molecules that interact with DNA. These interactions can occur through several modes, including intercalation (sliding between the base pairs), groove binding, or electrostatic interactions with the phosphate backbone. mdpi.comnih.gov

Molecular docking studies and spectroscopic analysis have shown that pyrimidine derivatives can bind to the minor groove of DNA. nih.gov The planar aromatic structure of the pyrimidine ring facilitates these interactions. By attaching different functional groups, scientists can modulate the binding affinity and selectivity of these compounds. For example, hybrid molecules containing both pyrimidine and other aromatic systems have been designed as antitumor agents that function by binding to DNA and inducing apoptosis. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Investigations for Target Ligand Development

The strategic design of novel therapeutic agents often relies on a deep understanding of the structure-activity relationship (SAR), which delineates how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies are crucial in optimizing their potential as target ligands, particularly in the development of kinase inhibitors and other pharmacologically relevant molecules. The pyrimidine core itself is a well-established scaffold in medicinal chemistry, and the substituents at the 4 and 5 positions play a pivotal role in modulating potency, selectivity, and pharmacokinetic properties.

The 4-carbaldehyde group is a particularly versatile feature in SAR studies. As a hydrogen bond acceptor, it can form critical interactions with amino acid residues in the active site of a protein. More significantly, the aldehyde functionality serves as a synthetic handle for the introduction of a wide array of chemical moieties. Through reactions such as reductive amination, Wittig reactions, and condensations, a diverse library of analogues can be generated, allowing for a systematic exploration of the chemical space around this position. For example, conversion of the aldehyde to various substituted amines or extended conjugated systems can profoundly impact target engagement and cellular activity.

Recent research on pyrimidine analogues has highlighted key SAR trends that are applicable to this compound derivatives. Studies on 2,4-diaminopyrimidines as c-jun N-terminal kinase (JNK) inhibitors have demonstrated that modifications at positions analogous to the 4- and 5-positions of our subject compound are critical for potency and selectivity. rsc.org Similarly, investigations into pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D have underscored the importance of substituents on the pyrimidine ring in achieving nanomolar inhibitory concentrations. ekb.eg

A hypothetical SAR exploration for a series of kinase inhibitors derived from this compound is presented in the table below. This illustrates how systematic modifications could be correlated with inhibitory activity.

| Modification at 4-carbaldehyde | Modification at 5-methyl | Hypothetical IC50 (nM) | Rationale for Activity Change |

| -CHO (unmodified) | -CH3 | 500 | Baseline activity with potential for hydrogen bonding. |

| -CH2-NH-Aryl | -CH3 | 50 | Introduction of a larger aryl group could access a deeper hydrophobic pocket, increasing potency. |

| -CH=CH-Aryl | -CH3 | 100 | Extended conjugation may alter electronic properties and planarity, impacting binding. |

| -CHO | -H | 1000 | Loss of the 5-methyl group removes a key hydrophobic interaction, reducing potency. |

| -CH2-NH-Aryl | -CF3 | 25 | The trifluoromethyl group can enhance metabolic stability and alter electronic interactions, potentially improving potency. |

This table is for illustrative purposes and does not represent actual experimental data.

Utilization in Materials Science and Functional Molecule Development

The unique electronic and structural features of this compound make it a valuable building block in the realm of materials science and the development of functional molecules. Its pyrimidine core offers sites for hydrogen bonding and π-π stacking, while the reactive carbaldehyde group provides a gateway for covalent bond formation, enabling its incorporation into a variety of advanced materials.

Precursor for Advanced Polymeric and Supramolecular Materials

The bifunctional nature of this compound, possessing both a reactive aldehyde and a heterocyclic core capable of non-covalent interactions, positions it as a promising precursor for the synthesis of advanced polymeric and supramolecular materials. The aldehyde functionality can participate in polycondensation reactions with suitable comonomers to form novel polymers. For instance, reaction with di- or polyamines could yield poly(azomethine)s or polyimines, polymers known for their thermal stability and interesting optoelectronic properties.

In the domain of supramolecular chemistry, the pyrimidine moiety can direct the self-assembly of molecules through hydrogen bonding and π-stacking interactions. nih.govnih.gov The formation of well-ordered, non-covalent structures is a cornerstone of supramolecular chemistry, leading to materials with applications in areas such as drug delivery and molecular recognition. While specific examples detailing the use of this compound in these applications are not extensively documented, the principles of supramolecular assembly of pyrimidine-containing molecules suggest its potential. For example, the self-assembly of pyrimido[4,5-d]pyrimidine (B13093195) nucleosides into complex flower-shaped superstructures highlights the capacity of the pyrimidine core to direct intricate, hierarchical non-covalent interactions. nih.govnih.gov

Components in Ligand-Metal Architectures for Catalysis or Sensing

The nitrogen atoms of the pyrimidine ring in this compound are excellent coordination sites for metal ions, making it a valuable ligand for the construction of metal-organic frameworks (MOFs) and other coordination polymers. nih.govrsc.orgnih.gov These materials are of significant interest due to their high porosity, large surface areas, and tunable properties, which make them suitable for applications in catalysis, gas storage, and chemical sensing.

The 4-carbaldehyde group adds another layer of functionality. It can be used to post-synthetically modify the ligand within a pre-formed metal-ligand architecture, or it can be derivatized prior to coordination. A common strategy involves the formation of Schiff bases through condensation with various amines. ekb.egnih.govnih.gov The resulting Schiff base ligands often exhibit enhanced coordination capabilities and can introduce new functional groups into the final metal complex. These modifications can influence the catalytic activity of the metal centers or introduce specific binding sites for analytes in sensing applications.